1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one is a chemical compound with significant interest in the field of organic chemistry and medicinal research. Its molecular formula is , and it features a unique combination of a cyclobutyl ring, a methylamino group, and a prop-2-yn-1-one moiety. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
The compound can be sourced from various chemical suppliers, with its synthesis being documented in scientific literature. BenchChem provides detailed information about its synthesis and properties.
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one can be classified as an organic compound, specifically an alkyne due to the presence of the prop-2-yn-1-one moiety. It is also categorized under heterocyclic compounds due to the cyclobutyl ring.
The synthesis of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one typically involves several key steps:
The reaction conditions for these steps generally involve organic solvents and specific temperature controls to optimize yield and purity. Each reaction step must be carefully monitored to ensure successful synthesis.
The molecular structure of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one can be represented by its IUPAC name and its structural formula:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one |
| InChI | InChI=1S/C8H11NO/c1-3-7(10)8(9-2)5-4-6-8/h1,9H,4-6H2,2H3 |
| InChI Key | XGPBHTDUNMKFGD-UHFFFAOYSA-N |
| Canonical SMILES | CNC1(CCC1)C(=O)C#C |
This structure shows the compound's unique features, including the cyclobutyl ring and the alkyne functional group.
1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may function as an inhibitor or activator, influencing various biochemical pathways depending on its application context. Specific studies are needed to elucidate these interactions further, as they vary based on biological systems.
The physical properties of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one include:
Key chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and applications.
The applications of 1-[1-(Methylamino)cyclobutyl]prop-2-yn-1-one span various fields:
Research continues into its biological activities, which may lead to new applications in pharmaceuticals or materials science.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: